molecular formula C22H22FN7O B2689667 N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105252-54-7

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2689667
CAS RN: 1105252-54-7
M. Wt: 419.464
InChI Key: HYBSTNIXCXMFHO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22FN7O and its molecular weight is 419.464. The purity is usually 95%.
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Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

Research on 1,4-Disubstituted aromatic piperazines, including compounds structurally related to N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds are recognized for favoring G protein activation over β-arrestin recruitment, demonstrating potential as novel therapeutics for conditions like psychosis (Möller et al., 2017).

Anticonvulsant Drug Candidate Epimidin

A compound closely related to N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified as a promising new anticonvulsant drug candidate named “Epimidin”, has been subjected to HPLC analysis for determining related substances. The development and validation of this HPLC method align with stringent pharmaceutical guidelines, underscoring the compound's potential in anticonvulsant therapy (Severina et al., 2021).

Synthesis of Novel Benzodifuranyl and Anti-inflammatory Agents

Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one structure have been synthesized for potential use as anti-inflammatory and analgesic agents. This research demonstrates the versatility of the core structure in generating compounds with significant COX-2 inhibitory and analgesic activities, presenting a promising avenue for the development of new therapeutic agents (Abu-Hashem et al., 2020).

Sildenafil Isostere and Anti-Phosphodiesterase-5 Activity

A series of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally related to N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been evaluated for their anti-phosphodiesterase-5 (PDE-5) activity. This research highlights the compound's potential as a lead structure for developing new PDE-5 inhibitors, with significant implications for treating conditions like erectile dysfunction (Su et al., 2021).

Antimicrobial and Antiproliferative Activities

Novel heterocycles derived from the pyrazolo[3,4-d]pyrimidin-4-one framework, akin to N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and shown to possess antimicrobial and antiproliferative activities. These findings underscore the potential of such compounds in developing new treatments for various microbial infections and cancer (Fahim et al., 2021).

properties

IUPAC Name

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O/c1-31-18-8-6-17(7-9-18)29-10-12-30(13-11-29)22-26-20(19-14-24-28-21(19)27-22)25-16-4-2-15(23)3-5-16/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBSTNIXCXMFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(C=NN4)C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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